2-Bromo-4-chloro-1-iodobenzene
Overview
Description
2-Bromo-4-chloro-1-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are substituted by bromine, chlorine, and iodine, respectively . This compound is used in various chemical reactions and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-iodobenzene typically involves the halogenation of benzene derivativesThe reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl), bromine (Br2), and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Electrophilic Substitution: It can also undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) replace the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium amide (KNH2) are commonly used under high-temperature conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenols, while electrophilic substitution with nitronium ions can produce nitrobenzene derivatives .
Scientific Research Applications
2-Bromo-4-chloro-1-iodobenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-iodobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the nucleophile attacks the carbon atom bonded to the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then loses the halide ion to form the final product . In electrophilic aromatic substitution, the electrophile attacks the benzene ring, forming a positively charged intermediate (arenium ion), which then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-1-chloro-4-iodobenzene: Similar structure but with different positions of halogen atoms.
4-Bromo-2-chloro-1-iodobenzene: Similar structure but with different positions of halogen atoms.
Uniqueness
2-Bromo-4-chloro-1-iodobenzene is unique due to its specific arrangement of halogen atoms, which influences its reactivity and properties. The presence of bromine, chlorine, and iodine in specific positions allows for selective reactions and the formation of diverse products .
Properties
IUPAC Name |
2-bromo-4-chloro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHXFDQEFKFYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548169 | |
Record name | 2-Bromo-4-chloro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31928-44-6 | |
Record name | 2-Bromo-4-chloro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31928-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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